4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound characterized by a complex aromatic structure. Its molecular formula is C₁₆H₁₄ClFO₄, and it has a molecular weight of approximately 325 g/mol. This compound features several notable functional groups, including chloro, fluoro, and ethoxy substituents, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .
Research indicates that 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid exhibits potential biological activities, including:
The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid typically involves multi-step processes:
This compound has several applications across various domains:
Studies on 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid have focused on its interactions with biological macromolecules. The presence of halogen substituents (chloro and fluoro) enhances its binding affinity to certain receptors and enzymes, potentially leading to significant biological effects. These interactions are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride | C₁₆H₁₄ClFOS | Contains a sulfonyl group, enhancing reactivity in electrophilic substitution reactions. |
4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | C₁₆H₁₄ClFNO | Features an aldehyde group, making it useful for condensation reactions. |
4-[(2-Fluorobenzyl)oxy]benzoic acid | C₁₄H₁₁FO₃ | Lacks the chloro substituent but retains similar aromatic characteristics. |
The uniqueness of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid lies in its combination of both chloro and fluoro substituents along with an ethoxy group. This combination significantly influences its chemical reactivity, solubility, and biological activity compared to similar compounds .
The molecular formula of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is C16H14ClFO4, which represents a complex aromatic compound containing sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one fluorine atom, and four oxygen atoms [1] [2]. The calculated molecular weight of this compound is 324.73 grams per mole, as determined through standard atomic weight calculations [1] [2].
The elemental composition analysis reveals the quantitative distribution of constituent atoms within the molecular structure. Carbon represents the most abundant element by mass, comprising 59.18% of the total molecular weight with a contribution of 192.176 grams per mole from sixteen carbon atoms. Oxygen atoms constitute the second largest component at 19.71% of the molecular weight, contributed by four oxygen atoms totaling 63.996 grams per mole. The halogen substituents contribute significantly to the molecular mass, with chlorine accounting for 10.92% (35.453 grams per mole) and fluorine contributing 5.85% (18.998 grams per mole). Hydrogen atoms, despite their abundance with fourteen atoms present, represent only 4.35% of the total molecular weight due to their low atomic mass [3] [4].
Element | Count | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage (%) |
---|---|---|---|---|
Carbon | 16 | 12.011 | 192.176 | 59.18 |
Hydrogen | 14 | 1.008 | 14.112 | 4.35 |
Chlorine | 1 | 35.453 | 35.453 | 10.92 |
Fluorine | 1 | 18.998 | 18.998 | 5.85 |
Oxygen | 4 | 15.999 | 63.996 | 19.71 |
Total | 36 | — | 324.73 | 100.00 |
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoic acid, which precisely describes the structural arrangement and substitution pattern [5] [2]. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid derivatives with ether linkages and halogen substituents.
The Simplified Molecular Input Line Entry System representation of the compound is CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)F)Cl, which provides a linear notation describing the connectivity of all atoms within the molecule [1] [2]. The International Chemical Identifier string is InChI=1S/C16H14ClFO4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(18)8-13(11)17/h3-8H,2,9H2,1H3,(H,19,20), offering a standardized method for representing the molecular structure [5] [2].
The compound bears the Chemical Abstracts Service registry number 1142201-95-3, which serves as a unique identifier within chemical databases and literature [1] [2]. Additional database identifiers include the DSSTox Substance Identification number DTXSID101185719, facilitating cross-referencing across various chemical information systems [2].
The structural architecture consists of two distinct aromatic ring systems connected through an ether linkage. The primary ring system is a benzoic acid derivative featuring an ethoxy substituent at the 3-position and an arylmethoxy group at the 4-position [2]. The secondary aromatic ring contains both chlorine and fluorine substituents at the 2- and 4-positions respectively, creating a dihalogenated benzyl moiety [1] [5].
Constitutional isomerism in benzoic acid derivatives arises from different arrangements of atoms while maintaining the same molecular formula [6] [7]. For 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid, constitutional isomers could theoretically exist through variations in the positioning of the halogen substituents on the benzyl ring, changes in the ether linkage position on the benzoic acid ring, or alterations in the ethoxy group placement [8].
The positional isomerism of benzoic acid derivatives has been demonstrated to significantly affect chemical and biological properties [6]. In the case of halogen-substituted benzoic acids, the ortho, meta, and para positions of substituents create distinct constitutional isomers with different physical and chemical characteristics [6] [9]. The current compound represents one specific constitutional arrangement among multiple possible isomeric forms.
Nomenclature variants for this compound include several synonymous names that reflect different naming conventions or database-specific terminology. Alternative names include 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid, which uses parenthetical notation for the substituent description [1] [2]. The compound may also be referenced as 4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid, utilizing different bracketing conventions [2].
The constitutional framework of this molecule involves functional group isomerism possibilities, where the ether linkage and carboxylic acid functionality could theoretically be rearranged to form constitutional isomers with different functional group arrangements [7] [8]. However, such rearrangements would require breaking and reforming covalent bonds, which distinguishes constitutional isomers from conformational variants that arise from bond rotation [10] [8].
The molecular architecture of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid incorporates multiple distinct functional groups that collectively determine its chemical behavior and properties [11]. The primary functional group is the carboxylic acid moiety (-COOH) attached to the benzene ring, which classifies this compound as a benzoic acid derivative [12] [13]. This carboxylic acid group exhibits characteristic acidic properties and can participate in typical carboxylic acid reactions including esterification, amidation, and salt formation [12] [13].
The aromatic ether linkage represents a significant structural feature, connecting the substituted benzyl group to the ethoxy-substituted benzoic acid core through a -CH2-O- bridge [14]. This ether functionality provides conformational flexibility while maintaining the overall structural integrity of the molecule [14]. The ether oxygen atom can serve as a hydrogen bond acceptor, influencing the compound's intermolecular interactions and potential biological activity [11].
The ethoxy group (-OCH2CH3) attached to the benzoic acid ring constitutes an alkyl ether functional group that contributes to the molecule's lipophilicity and electronic properties [11]. This substituent can influence the electron density distribution within the aromatic system and affect the reactivity of adjacent positions on the benzene ring [13].
Halogen substituents represent crucial structural features that significantly impact molecular properties. The chlorine atom at the 2-position of the benzyl ring introduces electron-withdrawing characteristics and steric effects that influence molecular conformation and reactivity [9]. The fluorine substituent at the 4-position provides additional electron-withdrawing effects while contributing minimal steric hindrance due to its small atomic radius [9].
Functional Group | Location | Chemical Properties | Structural Impact |
---|---|---|---|
Carboxylic Acid | Benzoic acid core | Acidic, hydrogen bonding | Primary reactive site |
Aromatic Ether | Linking bridge | Flexible, hydrogen acceptor | Conformational freedom |
Ethoxy Group | 3-position of benzoic ring | Lipophilic, electron donating | Electronic modulation |
Chloro Substituent | 2-position of benzyl ring | Electron withdrawing, steric | Conformational influence |
Fluoro Substituent | 4-position of benzyl ring | Electron withdrawing, minimal steric | Electronic effects |
The aromatic ring systems provide the fundamental structural framework, with both rings exhibiting characteristic aromatic stability and reactivity patterns [12]. The benzoic acid ring can undergo electrophilic aromatic substitution reactions, with the electron-withdrawing carboxylic acid group directing incoming electrophiles to the meta positions [12]. The dihalogenated benzyl ring demonstrates altered electronic properties due to the combined effects of both halogen substituents [15].
The three-dimensional conformational landscape of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is characterized by multiple rotational degrees of freedom that generate diverse spatial arrangements [10] [16]. The molecule contains six rotatable bonds according to computational analysis, indicating significant conformational flexibility around single bond connections [2]. This flexibility arises primarily from rotation around the ether linkage connecting the two aromatic systems and rotation of the ethoxy substituent [10].
Conformational analysis of aromatic ether compounds demonstrates that the angle between aromatic ring planes significantly influences molecular properties and interactions [14]. The ether oxygen atom typically adopts sp3 hybridization, creating tetrahedral geometry around the oxygen center and allowing for rotation around both carbon-oxygen bonds [14]. The torsional angles around these bonds determine the relative orientation of the aromatic rings and affect the overall molecular shape [17].
The carboxylic acid group exhibits conformational preferences influenced by intramolecular interactions with nearby substituents [9]. In ortho-substituted benzoic acids, the carboxylic group can adopt either cis or trans configurations relative to the ortho substituent, with energy differences between these conformations depending on the nature of the substituent [9]. For the current compound, the ethoxy group at the meta position relative to the carboxylic acid provides minimal direct intramolecular interaction.
Halogen substituents on the benzyl ring introduce additional conformational considerations through their electronic and steric effects [9]. The chlorine atom at the ortho position relative to the methylene bridge can participate in weak intramolecular interactions that stabilize specific conformational arrangements [18]. The fluorine substituent, despite its small size, can influence the electron density distribution and affect the preferred orientations of adjacent bonds [9].
Conformational Feature | Rotational Freedom | Energy Considerations | Structural Impact |
---|---|---|---|
Ether Linkage | High flexibility | Low rotational barriers | Ring orientation |
Carboxylic Acid | Limited rotation | Hydrogen bonding effects | Planarity preferences |
Ethoxy Group | Moderate flexibility | Steric interactions | Electronic modulation |
Benzyl Orientation | High flexibility | Aromatic interactions | Overall molecular shape |
The computational prediction of six rotatable bonds suggests that this molecule can adopt numerous conformational states in solution [2]. The topological polar surface area of 55.8 Ų indicates moderate polarity that influences conformational preferences through intramolecular hydrogen bonding and dipolar interactions [2]. The complexity value of 368, as calculated by computational methods, reflects the structural intricacy arising from multiple functional groups and conformational possibilities [2].
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid exists as a solid at room temperature under standard conditions [1]. The compound appears as a crystalline material with no specific color description available in the literature [2]. The physical state of the compound is consistent with its molecular structure, which contains multiple aromatic rings and polar functional groups that contribute to intermolecular interactions and crystalline packing [1].
The compound exhibits stability under recommended storage conditions when maintained in sealed containers under dry conditions at temperatures between 2-8°C [2]. These storage requirements indicate that the compound is sensitive to moisture and temperature fluctuations, which is typical for organic acids containing multiple functional groups [3].
The molecular formula of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is C₁₆H₁₄ClFO₄, with a molecular weight of 324.73 g/mol [1] [4]. The compound contains 16 carbon atoms, 14 hydrogen atoms, one chlorine atom, one fluorine atom, and four oxygen atoms [1] [4].
Parameter | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClFO₄ |
Molecular Weight | 324.73 g/mol |
Carbon Content | 59.17% |
Hydrogen Content | 4.35% |
Chlorine Content | 10.92% |
Fluorine Content | 5.85% |
Oxygen Content | 19.71% |
Exact Mass | 324.0564648 Da |
Monoisotopic Mass | 324.0564648 Da |
The elemental composition demonstrates that carbon represents the highest mass percentage, followed by oxygen, chlorine, fluorine, and hydrogen [1] [4]. The presence of halogen atoms (chlorine and fluorine) significantly influences the compound's electronic properties and intermolecular interactions [1].
The compound exhibits a calculated partition coefficient (LogP) of 4.155, indicating high lipophilicity [1]. This value suggests that the compound has a strong preference for non-polar environments and would be expected to have limited aqueous solubility [1]. The XLogP3-AA value of 4 further confirms the compound's hydrophobic nature [4].
Specific solubility data in various solvents are not extensively documented in the available literature. However, the structural features of the compound, including the presence of aromatic rings, ether linkages, and halogen substituents, suggest that it would be more soluble in organic solvents such as ethanol, acetone, or chloroform compared to aqueous media [2].
The topological polar surface area (TPSA) of 55.8 Ų indicates moderate polarity, which is consistent with the presence of the carboxylic acid group and ether oxygen atoms [4]. This TPSA value suggests that the compound may have some interaction with polar solvents, though the overall lipophilic character predominates [4].
The compound functions as a weak organic acid due to the presence of the carboxylic acid functional group. The predicted pKa value is 4.26 ± 0.10, measured under standard conditions (25°C) [5]. This pKa value indicates that the compound is a moderately strong organic acid, stronger than acetic acid (pKa = 4.76) but weaker than benzoic acid (pKa = 4.20) [5].
The relatively low pKa value can be attributed to the electron-withdrawing effects of the substituents on the aromatic ring. The chlorine and fluorine atoms, along with the ether oxygen, contribute to the stabilization of the conjugate base through inductive effects, thereby enhancing the acidity of the carboxylic acid group [5] [6].
The compound contains one hydrogen bond donor (the carboxylic acid proton) and five hydrogen bond acceptors (the carboxylic acid oxygen, ether oxygen atoms, and halogen atoms) [4]. This hydrogen bonding profile significantly influences the compound's intermolecular interactions and crystal packing arrangements [4].
The predicted boiling point of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid is 452.4 ± 40.0°C at 760 torr [5]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [5].
Specific melting point data are not available in the current literature, though the compound's solid state at room temperature suggests a melting point well above ambient conditions [2]. The thermal stability of the compound is influenced by the presence of the aromatic rings and the ether linkage, which provide structural rigidity [2].
The compound exhibits stability under recommended storage conditions but may decompose upon exposure to strong oxidizing agents, moisture, or elevated temperatures [2]. The presence of halogen atoms may contribute to thermal degradation pathways at elevated temperatures [2].
The hydrogen bonding characteristics of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid are determined by its functional groups and molecular structure. The compound contains multiple sites capable of participating in hydrogen bonding interactions [4] [7].
The carboxylic acid group serves as both a hydrogen bond donor (through the O-H group) and acceptor (through the carbonyl oxygen) [4] [7]. This dual functionality allows the compound to form dimeric structures through cyclic hydrogen bonding patterns, similar to other benzoic acid derivatives [7] [8].
The ether oxygen atoms in the molecule act as hydrogen bond acceptors, capable of forming intermolecular hydrogen bonds with suitable donor molecules [9] [10]. The electron-rich oxygen atoms possess lone pairs that can interact with hydrogen atoms bonded to electronegative atoms in neighboring molecules [9] [10].
Studies on related benzoic acid derivatives have shown that hydrogen bonding significantly influences crystal packing and intermolecular interactions [7] [11]. The presence of halogen substituents (chlorine and fluorine) can participate in halogen bonding and weak C-H···F interactions, which contribute to the overall intermolecular interaction network [12] [13].
The compound's hydrogen bonding profile, with 1 donor and 5 acceptors, indicates its potential for forming extended hydrogen-bonded networks in the solid state [4]. These interactions are crucial for determining the compound's physical properties, including melting point, solubility, and crystalline structure [7] [11].